3-Bromo-4-formylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKQIFMNYQGCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471060 | |

| Record name | 3-Bromo-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91760-66-6 | |

| Record name | 3-Bromo-4-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-Formylbenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-4-formylbenzoic acid CAS number 91760-66-6 properties

An In-depth Technical Guide to 3-Bromo-4-formylbenzoic Acid (CAS 91760-66-6)

Abstract: This technical guide provides a comprehensive overview of this compound, CAS number 91760-66-6, a trifunctional aromatic compound of significant interest to the chemical research and drug development communities. The molecule's unique architecture, featuring a carboxylic acid, an aldehyde, and a bromine substituent on a benzene ring, makes it a versatile building block for complex organic synthesis. This document delves into its physicochemical properties, spectral characteristics, synthesis, reactivity, and key applications, offering field-proven insights for researchers and scientists.

Core Molecular Properties and Specifications

This compound is a solid, typically appearing as a faint beige or brown powder.[1][2][3] Its structure presents three distinct functional groups, which dictate its chemical behavior and utility. The carboxylic acid group imparts polarity and moderate solubility in polar organic solvents, the aldehyde provides a reactive site for condensation and nucleophilic addition, and the bromine atom serves as a key handle for cross-coupling reactions.[2]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 91760-66-6 | [4] |

| Molecular Formula | C₈H₅BrO₃ | [4] |

| Molecular Weight | ~229.03 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Physical Form | Solid, powder | [1][3] |

| Predicted Density | 1.764 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.39 ± 0.10 | [3] |

| Purity (Typical) | ≥97% | [1] |

| Storage Conditions | Inert atmosphere, room temperature | [1][3][6] |

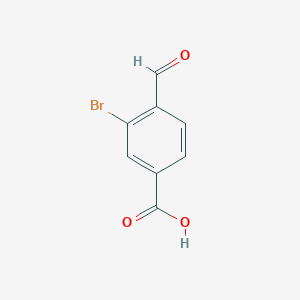

Caption: Chemical structure of this compound.

Spectral Data and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data provides a reference for characterization.

Nuclear Magnetic Resonance (¹H NMR)

Proton NMR provides a clear fingerprint of the molecule's aromatic substitution pattern. A spectrum run in DMSO-d₆ shows distinct signals for each of the three aromatic protons and the aldehyde proton.[7]

-

¹H NMR (300 MHz, DMSO-d₆): δ 10.26 (1H, d, J = 0.8 Hz), 8.20 (1H, d, J = 1.5 Hz), 8.08-8.04 (1H, m), 7.95 (1H, d, J = 8.0 Hz).[7]

Insight for the Scientist: The downfield shift of the aldehyde proton (δ 10.26) is characteristic. The three distinct aromatic signals (δ 8.20, 8.08-8.04, 7.95) confirm the trisubstituted benzene ring. The specific splitting patterns and coupling constants (J values) are crucial for assigning each proton to its exact position on the ring relative to the electron-withdrawing and donating groups.

Mass Spectrometry (LC-MS)

Mass spectrometry data is essential for confirming the molecular weight and elemental composition.

-

LCMS Data: m/z 227, 229 [M-H]⁺.[7]

Insight for the Scientist: The presence of two major peaks of approximately equal intensity, separated by two mass units, is the classic isotopic signature of a compound containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes), providing strong evidence for the compound's identity.[7]

Synthesis and Reactivity Profile

Understanding the synthesis and reactivity of this compound is fundamental to its application as a synthetic intermediate.

Illustrative Synthesis Protocol

A representative synthesis involves the hydrolysis of a precursor under basic conditions.[7]

-

Suspension: Suspend the starting intermediate (1.0 eq.) in water (approx. 2.7 L/mol).[7]

-

Base Addition: Heat the suspension to 40°C. Add solid sodium carbonate (Na₂CO₃, 3.25 eq.) in portions. An anti-foaming agent like ethyl acetate may be used.[7]

-

Hydrolysis: Heat the reaction mixture to 90°C and stir for 90 minutes.[7]

-

Work-up: Cool the mixture to 40°C. Separate the aqueous layer and perform an extraction with a suitable organic solvent like 2-MeTHF.[7]

-

Acidification & Isolation: Wash the combined organic layers with 1 M HCl.[7]

-

Final Product: Evaporate the solvent to yield this compound as a solid.[7]

Caption: Generalized workflow for the synthesis of the title compound.

Reactivity Map

The utility of this compound stems from the orthogonal reactivity of its functional groups. The carboxylic acid, aldehyde, and C-Br bond can be addressed selectively under different reaction conditions. This allows for a stepwise and controlled construction of more complex molecules.[2]

Caption: Reactivity map illustrating the synthetic transformations possible.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate. Its trifunctional nature makes it an ideal scaffold for building molecular libraries and synthesizing targeted therapeutic agents.

-

Fragment-Based Drug Discovery (FBDD): The compound serves as a versatile fragment that can be elaborated at its three reactive sites to optimize binding to biological targets.

-

Synthesis of Heterocycles: The aldehyde and carboxylic acid functionalities can be used in cyclization reactions to form various heterocyclic ring systems, which are prevalent in many approved drugs.

-

Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, molecules with this type of functionality can be used to create the critical linkers connecting the payload to the targeting moiety.

-

Precursor for Bioactive Molecules: Benzoic acid derivatives are widely studied for a range of biological activities, including antimicrobial and anticancer properties.[2][8] This compound provides a starting point for synthesizing novel analogs with potentially enhanced potency or selectivity. For instance, related halogenated aromatic acids are used as precursors for potent kinase inhibitors.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety.

GHS Hazard Information

-

Hazard Statements:

-

Precautionary Statements (Selected):

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[12]

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place under an inert atmosphere as recommended.[1][3][6]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.

References

- 1. This compound | 91760-66-6 [sigmaaldrich.com]

- 2. CAS 91760-66-6: Benzoic acid, 3-bromo-4-formyl- [cymitquimica.com]

- 3. alfa-industry.com [alfa-industry.com]

- 4. This compound | C8H5BrO3 | CID 11715580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 91760-66-6 [sigmaaldrich.com]

- 6. 91760-66-6|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 91760-66-6 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. chemical-label.com [chemical-label.com]

- 11. 91760-66-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 12. fishersci.com [fishersci.com]

3-Bromo-4-formylbenzoic acid molecular structure and IUPAC name

An In-Depth Technical Guide to 3-Bromo-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a trifunctional aromatic compound of significant interest in synthetic chemistry. We will delve into its core molecular structure, definitive IUPAC nomenclature, and key physicochemical properties. The guide synthesizes spectroscopic data, outlines established synthetic pathways, and explores the compound's reactivity profile. Emphasis is placed on its role as a versatile building block in the development of complex molecules, particularly within the pharmaceutical and materials science sectors. Detailed experimental considerations, safety protocols, and authoritative references are included to support advanced research and application.

Introduction: A Versatile Aromatic Intermediate

This compound is a polysubstituted benzene derivative featuring three distinct functional groups: a carboxylic acid, an aldehyde (formyl group), and a bromine atom. This unique combination imparts a rich and versatile reactivity, making it a valuable intermediate in organic synthesis. The strategic placement of these groups—an ortho aldehyde and a meta bromine relative to the carboxylic acid—allows for selective and sequential chemical transformations. This guide serves as a technical resource for professionals leveraging this molecule, offering insights into its fundamental characteristics and practical applications, thereby facilitating its effective use in complex synthetic campaigns, particularly in drug discovery and novel material design.

Molecular Structure and Physicochemical Properties

IUPAC Name and Chemical Identifiers

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] The numbering of the benzene ring begins at the carbon atom bearing the carboxylic acid group (the highest priority functional group), proceeding toward the formyl group.

For unambiguous identification in databases and literature, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 91760-66-9 | [1] |

| Molecular Formula | C₈H₅BrO₃ | [1][2] |

| Molecular Weight | 229.03 g/mol | |

| InChI | 1S/C8H5BrO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | [1] |

| InChIKey | GBKQIFMNYQGCEJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)Br)C=O | [1][3] |

Structural Analysis

The molecule's architecture is central to its chemical behavior. The benzene ring is electron-deficient due to the strong electron-withdrawing effects of both the carboxyl (-COOH) and formyl (-CHO) groups. This deactivation influences the ring's susceptibility to electrophilic aromatic substitution. Conversely, the bromine atom, while deactivating, acts as an ortho-, para-director, a factor that becomes relevant if the other functional groups are modified. The steric hindrance and electronic effects of the three adjacent substituents dictate the regioselectivity of subsequent reactions.

References

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-formylbenzoic Acid from 3-bromo-4-methylbenzoic Acid

Executive Summary: 3-Bromo-4-formylbenzoic acid is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of complex pharmaceutical agents and fine chemicals.[1] Its preparation from the readily available 3-bromo-4-methylbenzoic acid presents a common yet nuanced challenge in organic synthesis: the selective oxidation of a benzylic methyl group to an aldehyde without affecting the carboxylic acid moiety or the aromatic ring. This guide provides an in-depth examination of a robust and widely employed two-step synthetic strategy involving benzylic bromination followed by hydrolysis. We will explore the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss critical aspects of process safety, reaction monitoring, and product validation.

Part 1: Theoretical Framework and Mechanistic Rationale

The conversion of 3-bromo-4-methylbenzoic acid to this compound is not a trivial single-step oxidation. Aggressive oxidizing agents, such as potassium permanganate (KMnO₄), would indiscriminately oxidize the benzylic methyl group directly to a carboxylic acid, yielding 3-bromo-terephthalic acid.[2][3] Therefore, a more controlled, multi-step approach is necessary to isolate the desired aldehyde. The most reliable method proceeds via a benzylic halogenation intermediate.

The Unique Reactivity of the Benzylic Position

The key to this synthesis lies in exploiting the heightened reactivity of the C-H bonds on the carbon atom adjacent to the benzene ring (the "benzylic" position). The stability of the intermediate formed upon homolytic C-H bond cleavage is the determining factor. A benzylic radical is significantly stabilized through resonance, with the unpaired electron delocalizing into the π-system of the aromatic ring.[4][5] This resonance stabilization lowers the bond dissociation energy of benzylic C-H bonds, making them susceptible to selective cleavage by radical species under conditions where other alkyl C-H bonds remain inert.[2][3]

Step 1: Free-Radical Benzylic Bromination

The first stage of the synthesis involves the selective bromination of the benzylic methyl group. This is a classic free-radical chain reaction, typically initiated by light or heat. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[4]

Mechanism:

-

Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating to generate initial radical species.

-

Propagation (Cycle):

-

A bromine radical (Br•), present in low concentration, abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-4-methylbenzoic acid. This forms a resonance-stabilized benzylic radical and HBr.

-

The HBr reacts with NBS to generate a molecule of bromine (Br₂).

-

The benzylic radical then reacts with Br₂ to form the benzylic bromide product and a new bromine radical, which continues the chain.

-

The use of NBS is critical as it maintains a very low, steady-state concentration of Br₂, which favors the desired radical substitution pathway over potential electrophilic aromatic bromination.[4] This process typically leads to the formation of a geminal dibromide, 3-bromo-4-(dibromomethyl)benzoic acid, as the benzylic C-H bonds of the intermediate monobromide are also reactive.[6]

Step 2: Hydrolysis of the Gem-Dibromide to an Aldehyde

The 3-bromo-4-(dibromomethyl)benzoic acid intermediate is then converted to the final aldehyde product through hydrolysis. This reaction replaces the two bromine atoms on the benzylic carbon with a single oxygen atom. The mechanism can be viewed as a sequence of nucleophilic substitution reactions. Water acts as the nucleophile, leading to an unstable geminal diol which readily eliminates a molecule of water to form the stable carbonyl group of the aldehyde. This hydrolysis is often facilitated by reagents such as silver nitrate or aqueous carbonate solutions, which can assist in abstracting the bromide ions.[1][6]

Part 2: Experimental Synthesis and Process Control

This section details a laboratory-scale procedure for the synthesis, integrating practical insights and safety protocols.

Materials and Reagents

Quantitative data for the required reagents are summarized below.

| Reagent | CAS No. | Formula | Mol. Weight ( g/mol ) | Role |

| 3-Bromo-4-methylbenzoic acid | 7697-26-9 | C₈H₇BrO₂ | 215.04 | Starting Material |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| AIBN | 78-67-1 | C₈H₁₂N₄ | 164.21 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | 56-23-5 | CCl₄ | 153.82 | Solvent |

| Silver Nitrate (AgNO₃) | 7761-88-8 | AgNO₃ | 169.87 | Hydrolysis Catalyst |

| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 | Solvent |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Na₂CO₃ | 105.99 | Base (Work-up) |

Safety and Hazard Analysis

Strict adherence to safety protocols is mandatory. This synthesis involves hazardous materials that require careful handling in a well-ventilated fume hood.

| Substance | Hazard Codes | Key Hazards & Precautions |

| 3-Bromo-4-methylbenzoic acid | H301, H315, H319 | Toxic if swallowed; Causes skin and serious eye irritation.[7][8] Wear gloves and safety glasses. |

| N-Bromosuccinimide (NBS) | H314 | Causes severe skin burns and eye damage. Lachrymator. Handle with extreme care. |

| AIBN | H242, H302, H312, H332 | Heating may cause a fire. Harmful if swallowed, in contact with skin, or if inhaled. Thermally unstable. |

| Carbon Tetrachloride | H301, H311, H331, H351, H372, H411 | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Causes damage to organs (liver, kidneys). Toxic to aquatic life. Note: Due to its toxicity, less hazardous solvents like acetonitrile or chlorobenzene are often substituted where possible. |

| Silver Nitrate | H272, H314, H410 | May intensify fire (oxidizer). Causes severe skin burns and eye damage. Very toxic to aquatic life. Stains skin black. |

| This compound | H315, H319, H335 | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9] |

Visualized Synthetic Pathway and Workflow

The overall process can be visualized as a two-step sequence leading to the final product.

Caption: Overall two-step synthesis pathway.

The following workflow diagram outlines the practical laboratory steps from start to finish.

Caption: Experimental workflow from starting material to final product.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures.[6]

Step 1: Synthesis of 3-bromo-4-(dibromomethyl)benzoic acid (Crude)

-

To a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-methylbenzoic acid (e.g., 21.5 g, 0.1 mol).

-

Add carbon tetrachloride (250 mL), N-Bromosuccinimide (NBS) (40.9 g, 0.23 mol, 2.3 eq.), and AIBN (0.33 g, 2 mmol, 0.02 eq.).

-

Heat the mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction is often initiated with a heat lamp if necessary.

-

Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the starting material's methyl signal.

-

Once the reaction is complete, cool the mixture to room temperature. The by-product, succinimide, will precipitate.

-

Filter the mixture and wash the solid cake with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude 3-bromo-4-(dibromomethyl)benzoic acid as an oil or solid, which is typically used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Transfer the crude 3-bromo-4-(dibromomethyl)benzoic acid to a suitable flask.

-

Dissolve the crude material in ethanol (150 mL).

-

In a separate beaker, prepare a solution of silver nitrate (AgNO₃) (37.4 g, 0.22 mol, 2.2 eq.) in water (50 mL).

-

Heat the ethanol solution to 50-55 °C and add the aqueous silver nitrate solution dropwise over 20-30 minutes. A precipitate of silver bromide (AgBr) will form.

-

Stir the reaction mixture at this temperature for 1 hour.

-

After cooling to room temperature, filter off the precipitated AgBr and wash the filter cake with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

-

The remaining aqueous residue is then acidified. Add ethyl acetate or 2-MeTHF (200 mL), followed by the slow addition of 1 M HCl until the aqueous phase is acidic (pH ~1).[1]

-

Separate the organic layer, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield a white to off-white solid.[1]

Part 3: Product Characterization and Validation

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Result for this compound |

| ¹H NMR (DMSO-d₆) | δ ~13.7 (s, 1H, -COOH), δ ~10.2 (s, 1H, -CHO), δ ~8.3-7.9 (m, 3H, Ar-H). The disappearance of the benzylic proton signals from the intermediate and the appearance of the characteristic aldehyde proton signal are key indicators. |

| ¹³C NMR (DMSO-d₆) | δ ~192 (-CHO), δ ~166 (-COOH), and signals in the aromatic region (δ ~125-140). |

| IR Spectroscopy (KBr) | Strong C=O stretching bands around 1700 cm⁻¹ (for both acid and aldehyde), and C-H stretching for the aldehyde proton around 2850 and 2750 cm⁻¹.[10] |

| Mass Spec. (LCMS) | m/z for [M-H]⁻: 227, 229, showing the characteristic isotopic pattern for a single bromine atom.[1] |

| Melting Point | Literature values can be used for comparison. |

Conclusion

The synthesis of this compound from its corresponding methyl precursor is a prime example of strategic, selective synthesis. By leveraging the inherent reactivity of the benzylic position, a two-step radical bromination and subsequent hydrolysis provides a reliable and scalable route to this important intermediate. Careful control of reaction conditions, particularly the use of NBS to manage bromine concentration, is paramount to success. This guide provides the theoretical foundation and a validated experimental framework for researchers to confidently and safely perform this valuable transformation.

References

- 1. This compound | 91760-66-6 [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemical-label.com [chemical-label.com]

- 10. 4-Formylbenzoic acid(619-66-9) IR Spectrum [m.chemicalbook.com]

A Technical Guide to the Solubility and Stability of 3-Bromo-4-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile: 3-Bromo-4-formylbenzoic Acid

This compound (MFCD23135693) is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a bromo substituent on a benzene ring.[1][2] Its unique arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and organic synthesis. The interplay between the electron-withdrawing aldehyde and carboxylic acid groups, and the halogen substituent, dictates its reactivity, physicochemical properties, and ultimately, its utility in the synthesis of complex target molecules.

Chemical Structure and Key Properties:

-

Molecular Formula: C₈H₅BrO₃[3]

-

Molecular Weight: 229.03 g/mol [3]

-

Appearance: Typically a white to brown solid or powder.[2][3]

The molecule's properties are largely governed by its functional groups:

-

Carboxylic Acid (-COOH): An acidic group that readily deprotonates, significantly influencing aqueous solubility in a pH-dependent manner.

-

Aldehyde (-CHO): A reactive group susceptible to oxidation and nucleophilic attack, a key factor in its chemical stability.

-

Bromo (-Br) group: A halogen substituent that increases the molecule's lipophilicity and modulates the electronic properties of the aromatic ring.

Understanding these foundational characteristics is critical for designing robust experimental protocols, interpreting solubility data, and ensuring the long-term stability of the compound and its derivatives.

| Property | Value / Description | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 91760-66-6 | [1][3][4][5][6] |

| Molecular Formula | C₈H₅BrO₃ | [3] |

| Molecular Weight | 229.03 | [3] |

| Physical Form | Solid | [3] |

| InChI Key | GBKQIFMNYQGCEJ-UHFFFAOYSA-N | [1][3] |

Section 2: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that impacts everything from reaction kinetics to bioavailability.[7] The solubility of this compound is a function of its molecular structure and the nature of the solvent.

Theoretical Solubility Behavior: The presence of the polar carboxylic acid group suggests potential for hydrogen bonding and solubility in polar solvents like water and alcohols.[8] However, the hydrophobic benzene ring and the bromo substituent counteract this, reducing its affinity for aqueous media. The aldehyde group contributes moderately to polarity. Consequently, its solubility is expected to be limited in non-polar solvents and highly dependent on pH in aqueous solutions. At higher pH, the carboxylic acid deprotonates to the more soluble carboxylate salt, increasing aqueous solubility.

Expected Solubility:

-

High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol.

-

Moderate Solubility: Ethanol, Acetone, Ethyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF).[2]

-

Low/Poor Solubility: Water (at acidic/neutral pH), Hexanes, Toluene.

Section 3: Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[7][11][12]

Protocol: Shake-Flask Method for Solubility Determination

This protocol is designed to measure the equilibrium solubility of this compound in a chosen solvent system.

Objective: To determine the saturation concentration of the compound at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of choice (e.g., pH 7.4 phosphate-buffered saline, DMSO)

-

Analytical balance

-

Glass vials or tubes with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Supersaturated Solution: Weigh an excess amount of this compound into a glass vial. The goal is to add more solid than will dissolve to ensure equilibrium with the solid phase.[12] A 5-fold excess over the estimated solubility is a good starting point.[11]

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (at the desired temperature, e.g., 25°C) to the vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker. Agitate the samples at a constant speed (e.g., 850 rpm) for a sufficient duration to reach equilibrium.[13] A minimum of 24 hours is recommended for thermodynamic solubility, with samples potentially taken at multiple time points (e.g., 4h and 24h) to confirm equilibrium has been reached.[7][11]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To ensure a clear supernatant, either centrifuge the samples at high speed or filter the solution through a chemically compatible syringe filter (e.g., PTFE or PVDF).[7][13] This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.[7][13] A calibration curve must be prepared using standards of known concentrations to accurately quantify the compound's concentration in the saturated solution.[13]

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for determining thermodynamic solubility.

Section 4: Chemical Stability and Degradation

The chemical stability of a molecule is paramount for ensuring its purity, potency, and safety during storage and use.[14] this compound possesses two key functional groups that are susceptible to degradation: the aldehyde and the carboxylic acid. Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[15][16]

Potential Degradation Pathways:

-

Oxidation: The aldehyde group is highly susceptible to oxidation, which would convert it to a second carboxylic acid group, forming 3-bromo-1,4-benzenedicarboxylic acid . This is often the most probable degradation pathway, especially in the presence of oxidizing agents or even atmospheric oxygen over time.

-

Reduction: The aldehyde can be reduced to a primary alcohol, yielding 3-bromo-4-(hydroxymethyl)benzoic acid . This can occur in the presence of reducing agents.

-

Hydrolysis: While the core structure is stable against hydrolysis, this condition is still tested in forced degradation studies to ensure no unexpected reactivity.[14]

-

Photolysis: Exposure to light, particularly UV light, can induce degradation. The ICH Q1B guideline recommends exposure to a combination of UV and visible light to assess photostability.[14][17]

-

Thermal Degradation: The compound may degrade at elevated temperatures. Thermal stress testing helps determine appropriate storage and shipping conditions.[3][17]

Caption: Major degradation routes for the compound.

Section 5: Experimental Assessment of Stability

A forced degradation or stress testing study is performed to evaluate the intrinsic stability of the compound under harsh conditions.[14] The goal is to achieve 5-20% degradation, which is sufficient to identify and quantify degradation products without completely destroying the sample.[15][17][18]

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

High-purity water and organic solvents

-

pH meter

-

Photostability chamber, temperature-controlled oven

-

HPLC or UPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS)

Methodology:

A stock solution of the compound (e.g., 1 mg/mL) is prepared and subjected to the following stress conditions in parallel.[17] A control sample, protected from stress, is stored under normal conditions for comparison.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Heat at an elevated temperature (e.g., 60°C) for a set period (e.g., up to 7 days).[17]

-

Periodically withdraw samples, neutralize with an equivalent amount of base, dilute, and analyze.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Keep at room temperature or slightly elevated temperature.

-

Periodically withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep at room temperature and protected from light.

-

Periodically withdraw samples, dilute, and analyze.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at an elevated temperature (e.g., 80°C).[17]

-

Also, subject the stock solution to the same thermal stress.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples.

-

Analytical Monitoring:

-

An HPLC method capable of separating the parent compound from all degradation products must be used. This is known as a "stability-indicating method."[16]

-

A PDA detector is used to assess peak purity, while an MS detector is used to help identify the structures of the degradation products.[16]

Section 6: Recommended Handling and Storage

Based on the physicochemical properties and likely stability profile, the following recommendations are provided for handling and storage:

-

Storage Temperature: Store in a cool, dry place at room temperature, protected from heat sources.[3]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation of the aldehyde group.[3]

-

Light: Keep containers tightly sealed and protected from light to prevent photolytic degradation.

-

Safety: The compound is classified as a skin, eye, and respiratory irritant.[1][19] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[1]

By adhering to these guidelines and employing the robust analytical protocols outlined, researchers can ensure the integrity of this compound in their development workflows, leading to more reliable and reproducible scientific outcomes.

References

- 1. This compound | C8H5BrO3 | CID 11715580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 91760-66-6 [chemicalbook.com]

- 3. This compound | 91760-66-6 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 91760-66-6 [sigmaaldrich.com]

- 6. 91760-66-6|this compound|BLD Pharm [bldpharm.com]

- 7. enamine.net [enamine.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]

- 10. 3-Formylbenzoic acid 3-Carboxybenzaldehyde [sigmaaldrich.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. ijcrt.org [ijcrt.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Forced Degradation Testing | SGS Malaysia [sgs.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. m.youtube.com [m.youtube.com]

- 19. 4-Bromo-3-formylbenzoic acid | C8H5BrO3 | CID 53393386 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity 3-Bromo-4-formylbenzoic Acid for Pharmaceutical Research and Development

This guide provides an in-depth technical overview of high-purity 3-Bromo-4-formylbenzoic acid (CAS No. 91760-66-6), a critical starting material and key intermediate in modern pharmaceutical synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's significance, outlines quality benchmarks, details commercial sourcing, and provides actionable protocols for its evaluation and use.

The Strategic Importance of this compound in Drug Discovery

This compound is a bifunctional aromatic compound possessing a carboxylic acid, an aldehyde, and a bromine atom. This unique arrangement of reactive groups makes it a versatile building block, particularly in the synthesis of complex heterocyclic scaffolds. Its most prominent application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1][2][3] PARP inhibitors are crucial in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2][3]

The structural integrity of the final active pharmaceutical ingredient (API) is directly contingent on the purity of its starting materials. For a compound like this compound, impurities can lead to unwanted side reactions, the formation of difficult-to-remove related substances, and ultimately, a compromise in the efficacy and safety of the final drug product. Therefore, sourcing and verifying high-purity material is a non-negotiable first step in any synthetic campaign.

Commercial Suppliers and Purity Specifications

A number of reputable chemical suppliers provide this compound for research and commercial applications. The typical purity offered is ≥97%, with higher purity grades available upon request for cGMP (current Good Manufacturing Practice) applications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Advertised Purity | Physical Form |

| Sigma-Aldrich | 91760-66-6 | C8H5BrO3 | 229.03 g/mol | 97% | Solid |

| BLD Pharm | 91760-66-6 | C8H5BrO3 | 229.03 g/mol | ≥98% (by HPLC) | Solid |

| Chemrio | 91760-66-6 | C8H5BrO3 | 229.03 g/mol | Not specified | Solid |

| Apollo Scientific Ltd. | 91760-66-6 | C8H5BrO3 | 229.03 g/mol | 97% | Solid |

It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) from the supplier. This document provides critical data beyond a simple purity percentage, including results from various analytical techniques and limits for specific impurities.

Quality Control and Analytical Verification

As a Senior Application Scientist, I cannot overstate the importance of independently verifying the quality of critical starting materials. The supplier's CoA is a starting point, but in-house verification provides an essential layer of quality assurance. The quality of pharmaceutical intermediates is paramount as it directly influences the critical quality attributes (CQAs) of the final API.[4]

Key Analytical Techniques for Purity Determination

A multi-pronged analytical approach is necessary to fully characterize this compound.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A well-developed HPLC method can separate the main component from related substances and degradation products.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can also be used for quantitative purity assessment (qNMR) against a certified internal standard.[6]

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the compound and helps in the identification of unknown impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of the functional groups present in the molecule.

The following diagram illustrates a typical quality control workflow for an incoming batch of this compound.

Caption: Quality Control Workflow for this compound

Example Experimental Protocol: HPLC Purity Determination

This protocol is a starting point and should be optimized and validated for your specific instrumentation and requirements.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient:

-

Start with 95% A / 5% B

-

Linear gradient to 5% A / 95% B over 15 minutes

-

Hold at 95% B for 5 minutes

-

Return to initial conditions and equilibrate for 5 minutes

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

Application in Synthesis: A Case Study in PARP Inhibitor Scaffolding

The true value of high-purity this compound is demonstrated in its synthetic utility. A common synthetic route towards PARP inhibitors involves the reaction of the aldehyde group, followed by modification or coupling at the carboxylic acid and bromine positions.

The diagram below illustrates a generalized synthetic pathway where this compound is a key starting material for a hypothetical PARP inhibitor core.

Caption: Generalized Synthetic Pathway

Causality in the Synthesis:

-

Step 1 (Reductive Amination): The aldehyde group is selectively targeted to introduce a nitrogen-containing substituent (R1). The purity of the starting material is critical here to avoid the formation of imine impurities.

-

Step 2 (Amide Coupling): The carboxylic acid is activated and coupled with a second amine (R2-NH2) to form a key amide bond present in many PARP inhibitors. Any acidic or basic impurities in the starting material can interfere with this coupling reaction.

-

Step 3 (Suzuki Coupling): The bromine atom serves as a handle for a palladium-catalyzed Suzuki cross-coupling reaction to introduce a third substituent (R3), often a complex aromatic or heteroaromatic group. Residual impurities from the starting material can potentially poison the catalyst, leading to incomplete reactions and low yields.

Conclusion

This compound is a high-value intermediate for pharmaceutical research, particularly in the synthesis of targeted cancer therapies like PARP inhibitors. The success of these complex synthetic endeavors is fundamentally linked to the purity of this starting material. Researchers and drug development professionals must not only source from reputable suppliers but also implement a robust in-house quality control program to verify the identity, purity, and impurity profile of each batch. By adhering to these principles of scientific integrity and analytical rigor, the path from starting material to life-saving medicine is made more efficient, reliable, and safe.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tianmingpharm.com [tianmingpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of 3-Bromo-4-formylbenzoic Acid

Introduction

3-Bromo-4-formylbenzoic acid is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its trifunctional nature—possessing a carboxylic acid, an aldehyde, and a bromo-substituted aromatic ring—makes it a versatile intermediate. However, the same reactivity that imparts its synthetic utility also necessitates a rigorous and well-informed approach to its handling and safety. This guide provides a comprehensive, technically-grounded framework for the safe use of this compound in a research and development setting.

PART 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. The primary hazards, as identified in safety data sheets (SDS), are summarized below.[1][2]

Key Hazard Statements:

-

H335: May cause respiratory irritation. [2]

These classifications from the Globally Harmonized System (GHS) indicate that the compound can cause reversible inflammatory effects on the skin and eyes upon contact, and irritation to the respiratory tract if inhaled.

Physicochemical Properties and Associated Risks

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C8H5BrO3[3] | - |

| Molecular Weight | 229.03 g/mol [4] | Essential for accurate reagent calculations. |

| Physical State | Solid, Off-white to yellow powder[1] | The fine particulate nature increases the risk of aerosolization and inhalation. |

| Melting Point | 209 - 210 °C[1] | Indicates good thermal stability under normal laboratory conditions. |

| Solubility | No data available for water solubility. Soluble in some organic solvents. | Incompatible solvents could lead to uncontrolled reactions. The lack of water solubility has implications for environmental disposal. |

| Incompatible Materials | Strong oxidizing agents[1] | Co-storage or mixing with strong oxidizers can lead to vigorous, potentially hazardous reactions. |

PART 2: A Multi-layered Approach to Safe Handling

A robust safety protocol relies on a hierarchy of controls, prioritizing the most effective measures to mitigate risk.

Caption: A multi-layered safety approach for handling this compound.

Engineering Controls: The First Line of Defense

All procedures involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[1] This is critical to prevent the inhalation of airborne particles and to protect the user from potential splashes.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, concise, and readily accessible SOPs are essential for ensuring consistent and safe practices.

Key SOP Components:

-

Procurement and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][5]

-

Labeling: All containers must be clearly labeled with the chemical name, CAS number (91760-66-6), and appropriate GHS pictograms and hazard statements.[3]

-

Waste Disposal: Dispose of all waste materials, including contaminated consumables, in a designated, sealed, and clearly labeled hazardous waste container for collection by trained personnel.[1]

Personal Protective Equipment (PPE): The Essential Barrier

The correct use of PPE is mandatory when handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][5]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[1]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Caption: Recommended workflow for donning and doffing Personal Protective Equipment.

PART 3: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice/attention.[1] Remove contaminated clothing and wash it before reuse.[5] |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If you feel unwell, call a POISON CENTER or doctor/physician.[5] |

| Ingestion | Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth.[1] |

Spill Response

-

Minor Spill: For small spills, ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]

-

Major Spill: Evacuate personnel to a safe area.[1] Prevent further leakage if it is safe to do so. Keep people away from and upwind of the spill.[1] Contact your institution's environmental health and safety department.

PART 4: Synthetic Protocol Considerations

The reactivity of this compound informs its use in chemical synthesis. The aldehyde group is susceptible to oxidation and reduction, while the carboxylic acid can undergo esterification and amidation. The bromine atom on the aromatic ring can participate in various cross-coupling reactions. When planning syntheses, it is crucial to consider the compatibility of reagents and solvents to avoid unintended and potentially hazardous side reactions.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. A comprehensive understanding of its hazard profile, coupled with the diligent implementation of a multi-layered safety approach, is paramount for its safe and effective use in the laboratory. By adhering to the principles of engineering controls, administrative protocols, and the correct use of personal protective equipment, researchers can mitigate the risks associated with this compound and maintain a safe and productive research environment.

References

The Versatile Synthon: An In-depth Technical Guide to the Applications of 3-Bromo-4-formylbenzoic Acid in Organic Synthesis

Abstract

3-Bromo-4-formylbenzoic acid, a trifunctional aromatic compound, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, an aldehyde, and a bromine atom on a benzene ring, allows for a diverse array of chemical transformations. This guide provides a comprehensive overview of the reactivity and synthetic utility of this compound, with a particular focus on its application in the construction of complex heterocyclic scaffolds and as a key intermediate in palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, experimental protocols, and a survey of its role in the synthesis of medicinally relevant molecules are presented to empower researchers and drug development professionals in leveraging this powerful synthetic tool.

Introduction: Unveiling the Synthetic Potential

This compound is a crystalline solid that serves as a trifunctional building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and an aryl bromide—on a single aromatic scaffold provides chemists with a powerful tool for the construction of complex molecular architectures. The strategic positioning of these groups allows for sequential and chemoselective reactions, making it an ideal starting material for the synthesis of a wide range of organic compounds, from novel heterocyclic systems to key intermediates for active pharmaceutical ingredients (APIs).

The carboxylic acid moiety offers a handle for esterification, amidation, or can direct ortho-lithiation. The aldehyde group is a versatile functional group that can participate in a myriad of reactions, including reductive amination, Wittig-type olefination, and condensation reactions to form Schiff bases or various heterocyclic rings. Crucially, the bromine atom provides a reactive site for a host of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This trifecta of reactivity makes this compound a highly sought-after intermediate in the fields of medicinal chemistry and materials science.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is best understood by examining the reactivity of its individual functional groups and their interplay.

Reactions at the Aldehyde and Carboxylic Acid Functionalities

The aldehyde and carboxylic acid groups are prime sites for initial synthetic elaborations. The aldehyde can readily undergo condensation reactions with a variety of nucleophiles to form heterocycles. For instance, reaction with hydrazines can yield pyridazinone derivatives, while condensation with β-ketoesters or malononitrile can lead to the formation of various substituted benzene rings or fused heterocyclic systems.

The carboxylic acid can be easily converted to its corresponding ester or amide derivatives. This not only serves to protect the carboxylic acid during subsequent transformations but also introduces new points of diversity in the synthesized molecules.

A key application that leverages both the aldehyde and carboxylic acid functionalities is the synthesis of isoindolinones. While direct examples starting from this compound are not extensively reported, the analogous reaction of 2-formylbenzoic acid with primary amines is a well-established method for constructing the isoindolinone core. This transformation typically proceeds via the formation of an intermediate imine from the aldehyde and the amine, followed by an intramolecular cyclization and dehydration to afford the lactam. It is conceivable that this compound could be employed in a similar fashion to generate 6-bromo-substituted isoindolinones, which are valuable intermediates for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The presence of the bromine atom opens the door to a vast and powerful toolbox of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of C-C and C-X bonds.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[1] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3-position.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography or recrystallization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | >90 | [1] |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | >95 | [2] |

| 3 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | High |[1] |

The Heck-Mizoroki reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[3][4] This reaction is a powerful tool for the introduction of vinyl groups onto the aromatic ring of this compound, providing access to stilbene and cinnamic acid derivatives.

Figure 2: General workflow for the Heck-Mizoroki reaction.

The Sonogashira coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction, co-catalyzed by palladium and copper, allows for the direct alkynylation of this compound, yielding precursors to a variety of complex molecules, including polycyclic aromatic compounds and conjugated polymers.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a direct route to arylamines.[7][8] This reaction is of paramount importance in medicinal chemistry, as the aniline and its derivatives are common structural motifs in a vast number of pharmaceuticals. This compound can be coupled with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocylic amines, to generate a library of 3-amino-4-formylbenzoic acid derivatives.

Applications in Medicinal Chemistry and Drug Discovery

The diverse reactivity of this compound makes it an invaluable starting material for the synthesis of biologically active molecules. The ability to introduce various substituents through cross-coupling reactions, coupled with the potential to construct heterocyclic scaffolds, allows for the rapid generation of compound libraries for high-throughput screening.

For instance, the 4-amino-3-arylbenzoic acid scaffold, which can be readily accessed from this compound via a Suzuki-Miyaura coupling followed by a reduction of the formyl group or a Buchwald-Hartwig amination, is a key structural motif in a variety of pharmacologically active molecules.[1]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis, offering multiple avenues for chemical modification. Its trifunctional nature allows for the strategic and sequential introduction of various functional groups and the construction of complex molecular architectures. The applications of this compound in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic compounds are particularly noteworthy and hold significant promise for the future of drug discovery and materials science. As new catalytic systems and synthetic methodologies continue to be developed, the synthetic potential of this compound is expected to expand even further, solidifying its role as a key tool for synthetic chemists.

References

- 1. benchchem.com [benchchem.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 3-Bromo-4-formylbenzoic Acid and Its Derivatives: Synthesis, Reactivity, and Applications

Abstract

3-Bromo-4-formylbenzoic acid is a trifunctional aromatic compound that has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique structure, featuring a reactive bromine atom, an aldehyde, and a carboxylic acid on a benzene ring, provides three distinct points for chemical modification. This guide offers an in-depth exploration of the synthesis, chemical reactivity, and diverse applications of this compound and its derivatives. We will delve into detailed synthetic protocols, analyze the reactivity of each functional group, and highlight its pivotal role in the development of therapeutic agents, particularly in the realm of oncology with Poly(ADP-ribose) polymerase (PARP) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of a Trifunctional Scaffold

This compound (IUPAC name: this compound; CAS No: 91760-66-6) is a white solid organic compound whose strategic importance is derived from the orthogonal reactivity of its three functional groups.[1] This trifunctionality allows for sequential and selective chemical transformations, making it an ideal scaffold for constructing complex molecular architectures.

The molecule consists of a benzoic acid core with a bromine atom at the 3-position and a formyl (aldehyde) group at the 4-position. This specific arrangement provides a platform for introducing molecular diversity through a variety of chemical reactions, including cross-coupling, condensation, and acylation. Consequently, it has become an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its most notable application to date is in the synthesis of potent enzyme inhibitors for cancer therapy.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅BrO₃ | [6] |

| Molecular Weight | 229.03 g/mol | [7] |

| Appearance | White to brown solid | [1][7] |

| Melting Point | Data not consistently available | - |

| Purity | Typically ≥97% | [7] |

| InChIKey | GBKQIFMNYQGCEJ-UHFFFAOYSA-N | [6][7] |

| Storage | Inert atmosphere, room temperature | [7] |

Synthesis of this compound

The most common and scalable synthesis of this compound involves the selective oxidation of the methyl group of its precursor, 3-Bromo-4-methylbenzoic acid. While various methods exist, a robust approach involves a multi-step process starting from the more readily available 3-bromo-4-methylbenzoic acid. A key transformation is the bromination of the benzylic methyl group followed by hydrolysis.

One patented method describes the conversion of 3-bromo-4-methylbenzoic acid to 3-bromo-4-(dibromomethyl)benzoic acid using N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide.[8] The resulting dibromomethyl intermediate is then hydrolyzed to the aldehyde, often using a silver nitrate solution.[8]

Caption: Synthetic route from 3-bromo-4-methylbenzoic acid.

Experimental Protocol: Synthesis via Dibromination-Hydrolysis

This protocol is adapted from methodologies described in the patent literature.[8]

Step 1: Dibromination of 3-Bromo-4-methylbenzoic acid

-

To a 3L three-necked flask, add 3-bromo-4-methylbenzoic acid (250g), N-Bromosuccinimide (NBS, 475g), and carbon tetrachloride (2.5L).

-

Add a radical initiator such as AIBN (11g).

-

Heat the mixture to reflux (approximately 80°C) and maintain for 48 hours.

-

Cool the reaction mixture to room temperature and filter the solid by-product (succinimide).

-

Wash the filter cake with carbon tetrachloride.

-

Combine the filtrates and concentrate under reduced pressure to yield crude 3-bromo-4-(dibromomethyl)benzoic acid, which can be used directly in the next step.

Step 2: Hydrolysis to this compound

-

Dissolve the crude product from Step 1 (approx. 210-220g) in ethanol (1.4L) in a 3L three-necked flask.

-

Heat the solution to 50°C.

-

Prepare a solution of silver nitrate (AgNO₃, 200g) in water (300ml) and add it dropwise to the ethanol solution.

-

Maintain the reaction temperature at 55°C for 1 hour after the addition is complete.

-

Cool the mixture to room temperature. A precipitate of silver bromide will form.

-

Filter the mixture and wash the filter cake thoroughly with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by trituration or recrystallization from a suitable solvent system (e.g., with petroleum ether) to yield pure this compound.[8]

Chemical Reactivity and Derivatization Strategies

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

3.1 Reactions at the Bromine Atom: C-C Bond Formation

The aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[9][10][11] This is a cornerstone of modern medicinal chemistry for constructing biaryl structures.

Caption: General scheme for Suzuki-Miyaura cross-coupling.

3.2 Reactions at the Aldehyde Group: Building Side Chains

The aldehyde group is a versatile electrophile, participating in a wide range of classical organic reactions.[2]

-

Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) forms a new C-N bond, providing access to a vast array of amine derivatives.

-

Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, enabling carbon chain extension.

-

Condensation Reactions: Aldol and Knoevenagel condensations can be used to form α,β-unsaturated systems.

Caption: General scheme for reductive amination.

3.3 Reactions at the Carboxylic Acid Group: Amides and Esters

The carboxylic acid group is readily converted into a range of derivatives, most commonly amides and esters.[12][13]

-

Amide Bond Formation: Direct reaction with an amine is often inefficient. Therefore, the carboxylic acid is typically "activated" first. Common activating agents include carbodiimides like DCC or EDC, or conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14][15] The activated intermediate then reacts smoothly with an amine to form the desired amide.

-

Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) is a standard method for producing esters.[15]

Caption: General scheme for amide bond formation.

Application Spotlight: Synthesis of PARP Inhibitors

A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[5] PARP enzymes are crucial for DNA single-strand break repair. In cancers with mutations in BRCA1 or BRCA2 genes (which are involved in a different DNA repair pathway), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[5][16]

Many PARP inhibitors feature a complex heterocyclic core. This compound serves as a key starting material to construct quinazolinone-based scaffolds found in several PARP inhibitors.[4]

Synthetic Workflow: Towards a Quinazolinone-based PARP Inhibitor

The following workflow illustrates how the functionalities of this compound can be sequentially utilized to build a core structure relevant to PARP inhibitors.

Caption: Logical workflow for building a PARP inhibitor scaffold.

Exemplary Protocol Steps:

-

Amide Formation: The carboxylic acid of this compound is coupled with an amino-functionalized molecule, such as an aminobenzamide, using standard peptide coupling reagents (e.g., HATU, EDC).

-

Cyclization: The aldehyde group then undergoes an intramolecular condensation reaction with a neighboring amine on the coupled fragment, often under acidic or thermal conditions, to form the heterocyclic quinazolinone ring system.

-

Final Derivatization: The bromine atom, which has been carried through the previous steps, is now available for a Suzuki coupling reaction to install a final aryl or heteroaryl group, completing the core structure of the inhibitor.[4]

This modular, step-wise approach allows for the creation of a library of compounds for structure-activity relationship (SAR) studies by varying the components used in the amide coupling and Suzuki reactions.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. Its three distinct and orthogonally reactive functional groups provide chemists with a reliable and versatile platform for synthesizing complex molecules with high precision. The successful application of this building block in the development of cutting-edge pharmaceuticals, such as PARP inhibitors, underscores its immense value. As the demand for sophisticated and highly functionalized molecules continues to grow in drug discovery and materials science, the importance of foundational scaffolds like this compound is set to increase, promising further innovation and discovery.

References

- 1. This compound | 91760-66-6 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 4. Rational design of selective inhibitors of PARP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | C8H5BrO3 | CID 11715580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 91760-66-6 [sigmaaldrich.com]

- 8. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 9. ocf.berkeley.edu [ocf.berkeley.edu]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 14. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Heck Reaction: Arylating Alkenes with 3-Bromo-4-formylbenzoic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation via the Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1] This powerful transformation has revolutionized the synthesis of complex molecules, finding widespread application in the pharmaceutical, agrochemical, and materials science sectors.[2] The reaction's broad functional group tolerance makes it an invaluable tool for the late-stage modification of intricate molecular architectures.[3]

This guide provides a detailed exploration of the Heck reaction conditions specifically tailored for the arylation of alkenes using 3-Bromo-4-formylbenzoic acid. This particular aryl halide presents a unique set of challenges and opportunities due to the presence of both an electron-withdrawing aldehyde and a potentially coordinating carboxylic acid functionality. Understanding the interplay of these groups with the catalytic system is paramount for achieving high yields and selectivity. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

The Scientific Rationale: Navigating the Nuances of a Multifunctional Substrate

The successful execution of a Heck reaction with this compound hinges on a careful selection of reaction parameters that account for the substrate's distinct electronic and structural features.

The Catalytic Cycle

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1]

Figure 1: A simplified representation of the Heck reaction catalytic cycle.

The key steps involve:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound.[4]

-

Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion into the Pd-Aryl bond.[5]

-

β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the arylated alkene product and a hydridopalladium complex.[4]

-

Reductive Elimination: The base regenerates the Pd(0) catalyst by neutralizing the generated acid (HBr).[4]

The Influence of Substituents

-

Electron-Withdrawing Groups: The formyl and carboxyl groups on the aromatic ring are electron-withdrawing, which generally accelerates the rate-determining oxidative addition step.[4]

-

Carboxylic Acid as a Directing Group: The carboxylic acid functionality can act as a directing group, potentially influencing the regioselectivity of the reaction and accelerating the coupling through coordination to the palladium center.[6] This interaction can be particularly beneficial when using sterically hindered alkenes.[7] To facilitate this, the carboxylic acid is typically deprotonated in situ by the base.

Experimental Protocols

The following protocols provide a starting point for the Heck arylation of alkenes with this compound. Optimization may be required depending on the specific alkene used.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | |

| Alkene (e.g., Styrene, Ethyl Acrylate) | ≥99% | Commercially Available | Inhibitors may need to be removed. |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥98% | Commercially Available | Air-sensitive, handle under inert gas. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Dry before use. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use a dry, degassed solvent. |

Protocol 1: Arylation of Styrene

This protocol details the synthesis of 4-formyl-3-styrylbenzoic acid.

Reaction Scheme:

Step-by-Step Procedure:

-